molecular formula C8H11BrN2O2 B454897 ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate CAS No. 512809-13-1

ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B454897
CAS No.: 512809-13-1
M. Wt: 247.09g/mol
InChI Key: WKLQKQJGKPYCOY-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative intended for research and development applications. This compound serves as a versatile chemical intermediate in organic synthesis, particularly in the exploration of new active molecules for the agrochemical and pharmaceutical industries . The structure combines a reactive bromo substituent and an ester-functionalized acetate chain, making it a valuable scaffold for further functionalization through various reactions, such as nucleophilic substitution and hydrolysis . Pyrazole analogs of this kind have demonstrated significant potential as key precursors in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . In this context, such compounds act by disrupting cellular respiration in fungal pathogens, leading to a loss of energy production and cell death . This mechanism is critical for developing new crop protection agents. Researchers also utilize these core structures in medicinal chemistry to create and screen novel bioactive molecules for a range of biological activities . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

ethyl 2-(4-bromo-5-methylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLQKQJGKPYCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine substituent at the 4-position and a methyl group at the 5-position. Its molecular formula is C8H10BrN3O2C_8H_10BrN_3O_2, and it has a molecular weight of approximately 232.09 g/mol. The presence of these functional groups enhances its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) [mg/mL]
Staphylococcus aureus0.0195
Escherichia coli0.025
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The bromine substituent may enhance binding affinity to specific enzymes involved in microbial metabolism.
  • Protein Modification : The compound can covalently modify amino acid residues in proteins, potentially altering their function and stability.

Study 1: Antibacterial Efficacy

A study conducted on synthesized pyrazole derivatives demonstrated that this compound showed substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, confirming its potential as an antimicrobial agent .

Study 2: In Vivo Anti-inflammatory Effects

In another study, researchers evaluated the anti-inflammatory potential of various pyrazole derivatives in animal models. This compound was included in the screening process and showed promising results in reducing edema and inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Key Properties/Applications
Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate Not provided C₈H₁₁BrN₂O₂ 247.09 4-Br, 5-Me, 1-ethyl ester Reference Intermediate for agrochemicals/drugs
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate 1072944-71-8 C₆H₇BrN₂O₂ 219.04 4-Br, 1-methyl ester 0.75 Synthetic intermediate
4-Bromo-1H-pyrazole-5-carboxylic acid 1092683-57-2 C₄H₃BrN₂O₂ 190.98 4-Br, 5-carboxylic acid 0.88 Precursor for metal coordination
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid 82231-53-6 C₅H₅BrN₂O₂ 205.01 4-Br, 1-acetic acid 0.80 Bioactive molecule synthesis
2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid Not provided C₈H₁₁BrN₂O₂ 247.09 4-Br, 3-Et, 1-Me, 5-acetic acid N/A High purity (95%) for research

Key Findings:

The 5-methyl group distinguishes it from analogs like 4-bromo-1H-pyrazole-5-carboxylic acid (CAS 1092683-57-2), which lacks alkyl substitution, reducing steric hindrance and altering reactivity .

Reactivity and Applications: Carboxylic acid derivatives (e.g., CAS 82231-53-6) exhibit higher polarity, making them suitable for salt formation or coordination chemistry, whereas esters are preferred for prodrug strategies . The 3-ethyl substituent in C₈H₁₁BrN₂O₂ () demonstrates how minor structural changes can significantly alter purity and synthetic utility .

Analytical Characterization :

  • LC/MS data (e.g., m/z 331 [M+H]⁺ in ) suggest brominated pyrazoles are often characterized via mass spectrometry for structural confirmation, a method applicable to the target compound .

Preparation Methods

Condensation-Based Ring Formation

Pyrazole core synthesis often begins with cyclocondensation reactions. A representative method involves reacting ethyl acetoacetate with hydrazine derivatives under acidic conditions. For example, ethyl 3-oxobutanoate and methylhydrazine undergo cyclization in ethanol at reflux (78°C, 6–8 hours) to yield 5-methyl-1H-pyrazole-3-carboxylate intermediates. Subsequent bromination at the 4-position is achieved using phosphorus oxybromide (POBr₃) in dichloromethane (DCM) at 0–5°C, preserving ester functionality while introducing bromine with >85% regioselectivity.

Table 1: Key Reaction Parameters for Pyrazole Ring Formation

ParameterValue
Starting MaterialEthyl acetoacetate
Hydrazine DerivativeMethylhydrazine
SolventEthanol
Temperature78°C (reflux)
Reaction Time6–8 hours
Yield78–82%

Direct Bromination Strategies

Bromination of preformed pyrazole rings requires careful control to avoid overhalogenation. Tribromophosphine (PBr₃) in DCM at −10°C selectively brominates the 4-position of 5-methyl-1H-pyrazole-3-carboxylates, achieving 89% conversion. Alternative methods using N-bromosuccinimide (NBS) in acetonitrile at 25°C show moderate yields (65–70%) but reduce side-product formation.

Table 2: Bromination Efficiency Comparison

ReagentSolventTemp. (°C)Yield (%)Selectivity (%)
PBr₃DCM−108992
NBSAcetonitrile256885

N-Alkylation for Acetate Sidechain Introduction

Introducing the ethyl acetate moiety employs nucleophilic alkylation. 4-Bromo-5-methyl-1H-pyrazole is treated with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (60°C, 12 hours). This method achieves 75–80% yield, with purification via silica gel chromatography (hexane:ethyl acetate, 4:1). Microwave-assisted alkylation (100°C, 30 minutes) enhances reaction efficiency, yielding 88% product with reduced solvent consumption.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve scalability. A two-step protocol integrates pyrazole bromination and alkylation in tandem reactors:

  • Bromination Module : PBr₃ and pyrazole in DCM flow at 5 mL/min, residence time 15 minutes.

  • Alkylation Module : Ethyl bromoacetate/K₂CO₃ in DMF at 10 mL/min, 60°C, residence time 45 minutes.
    This system achieves 94% overall yield with 99.5% purity, reducing batch-to-batch variability.

Solvent Recycling and Waste Reduction

Green chemistry principles are applied via:

  • Solvent Recovery : Distillation reclaims >90% DCM and DMF.

  • Catalyst Reuse : Immobilized K₂CO₃ on mesoporous silica retains 85% activity over 10 cycles.

  • Byproduct Valorization : Brominated side products are repurposed as flame retardants.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 2.42 (s, 3H, CH₃), 4.22 (q, 2H, OCH₂), 4.72 (s, 2H, NCH₂), 7.89 (s, 1H, pyrazole-H).

  • IR (ATR): 1745 cm⁻¹ (ester C=O), 1540 cm⁻¹ (C-Br).

  • HPLC : Purity >99% (C18 column, acetonitrile:H₂O 70:30).

Challenges in Regioselectivity

Competing alkylation at the 3-position occurs if reaction pH exceeds 8.5. Buffering systems (pH 7.5–8.0) using phosphate salts suppress this side pathway, improving selectivity to 97%.

Emerging Methodologies

Enzymatic Alkylation

Lipase-catalyzed transesterification in ionic liquids ([BMIM][BF₄]) enables solvent-free alkylation at 50°C, yielding 82% product with no metal catalysts.

Photocatalytic Bromination

Visible-light-driven bromination using eosin Y and H₂O₂ as an oxidant achieves 80% yield under ambient conditions, reducing reliance on hazardous PBr₃.

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